3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid

Catalog No.
S984610
CAS No.
1051333-34-6
M.F
C10H10N2O4S
M. Wt
254.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid

CAS Number

1051333-34-6

Product Name

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid

IUPAC Name

3-(cyanomethylsulfamoyl)-4-methylbenzoic acid

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

InChI

InChI=1S/C10H10N2O4S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)12-5-4-11/h2-3,6,12H,5H2,1H3,(H,13,14)

InChI Key

MJTQRKUVVKQARB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a sulfonamide compound characterized by the presence of a sulfamoyl group attached to a benzoic acid structure. The molecular formula is C10H13N1O4SC_{10}H_{13}N_{1}O_{4}S with a molecular weight of approximately 243.28 g/mol. This compound features a cyanomethyl group, which enhances its reactivity and potential biological activity.

Typical of sulfonamides and carboxylic acids:

  • Suzuki–Miyaura Coupling Reactions: It can act as a coupling partner in reactions involving boronic acids, facilitating the formation of carbon-carbon bonds, which is crucial in organic synthesis.
  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are important in medicinal chemistry .
  • Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and sulfonic acid .

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid exhibits potential biological activities due to its structural components. Sulfonamides are known for their antibacterial properties, primarily acting as inhibitors of bacterial folate synthesis. Additionally, compounds with cyanomethyl groups have been investigated for their roles in various pharmacological activities, including anti-inflammatory and analgesic effects.

The synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:

  • Formation of the Sulfamoyl Group: A suitable amine is reacted with a sulfonyl chloride to introduce the sulfamoyl functionality.
  • Introduction of the Cyanomethyl Group: This can be achieved through nucleophilic substitution reactions where a cyanomethyl halide reacts with an appropriate nucleophile.
  • Coupling with 4-Methylbenzoic Acid: The final step involves coupling the sulfamoyl intermediate with 4-methylbenzoic acid, often using coupling agents or activating reagents to facilitate the reaction.

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid has several applications:

  • Pharmaceutical Development: It may serve as a lead compound for developing new antibacterial agents or anti-inflammatory drugs.
  • Organic Synthesis: Its unique functional groups allow it to be used as a building block in synthesizing more complex organic molecules.
  • Research Tool: It can be utilized in biochemical assays to study enzyme inhibition or metabolic pathways involving sulfonamide antibiotics.

Studies on the interactions of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid with biological targets are essential for understanding its pharmacological profile. Interaction studies typically focus on:

  • Enzyme Inhibition: Evaluating how effectively this compound inhibits enzymes involved in folate metabolism.
  • Binding Affinity: Assessing its binding affinity to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.

Several compounds share structural similarities with 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
3-Amino-4-methylbenzoic acidContains a methyl group on the benzene ringLacks sulfamoyl and cyanomethyl groups
4-MethylbenzenesulfonamideContains a sulfonamide groupDoes not have the cyanomethyl functionality
4-(Cyanomethyl)benzenesulfonamideShares cyanomethyl groupDifferent position of functional groups
2-(Cyanomethyl)-N,N-dimethylsulfamoylbenzamideSimilar sulfamoyl structureDimethyl substitution on nitrogen atom

The uniqueness of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid lies in its combination of both sulfamoyl and cyanomethyl functionalities, making it a versatile compound for further research and development in medicinal chemistry.

Conventional Organic Synthesis Routes

The synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid represents a complex multi-step synthetic challenge that requires careful consideration of reaction sequences and optimization strategies [1]. This compound features both sulfamoyl and cyanomethyl functional groups attached to a substituted benzoic acid framework, necessitating sophisticated synthetic approaches that can effectively introduce these functionalities while maintaining structural integrity [2].

Sulfamoylation Reaction Mechanisms

The introduction of sulfamoyl groups into aromatic systems follows well-established mechanistic pathways that have been extensively studied in pharmaceutical synthesis [3]. The sulfamoylation process typically involves the formation of sulfur-nitrogen bonds through oxidative coupling reactions, where sulfur-containing reagents react with nitrogen-containing substrates under controlled conditions [3].

The primary mechanism for sulfamoylation involves the activation of sulfuric acid derivatives through electrophilic aromatic substitution pathways [4] [5]. The sulfonation reaction proceeds through a two-step mechanism where the electrophile, typically sulfur trioxide, is generated from sulfuric acid through dehydration reactions [4]. The electrophilic sulfur species then attacks the electron-rich aromatic ring, forming a sigma complex intermediate before regenerating aromaticity through proton elimination [5].

Recent advances in sulfamoylation methodology have demonstrated the effectiveness of using sodium arylsulfinate as a sulfur source for oxidative sulfur-nitrogen coupling reactions [3]. This approach offers advantages in terms of stability and operational simplicity compared to traditional sulfonyl chloride-based methods [3]. The mechanism involves nucleophilic attack of the sulfur atom, followed by reduction of nitrogen-oxygen bonds to form the desired sulfamoyl linkage [3].

Table 1: Sulfamoylation Reaction Conditions and Yields

Sulfur SourceNitrogen SourceCatalystTemperature (°C)Yield (%)Reference
Sodium arylsulfinateNitroaromaticsCopper(II) acetate80-12072-91 [3]
Potassium pyrosulfiteArylboronic acidsMetal-free100-15069-80 [3]
Sulfuric acidAromatic aminesIron salts140-18065-85 [4]
Sulfur trioxideBenzene derivativesNone required40-8085-95 [5]

The mechanistic understanding of sulfamoylation reactions has been further enhanced through the development of copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and potassium pyrosulfite [3]. These reactions proceed through the formation of arylsulfinate intermediates, which subsequently undergo coupling with nitrogen-containing substrates to generate the sulfamoyl functionality [3].

Cyanomethyl Group Introduction Strategies

The incorporation of cyanomethyl groups into organic molecules represents a significant synthetic challenge that has attracted considerable attention in recent years [6] [7] [8]. Cyanomethylation reactions are highly valuable in organic synthesis because cyano groups can be readily transformed into carboxylic acids through hydrolysis or reduced to amines, providing versatile synthetic intermediates [8] [9].

Traditional approaches to cyanomethyl group introduction have relied on the use of acetonitrile as a multifunctional building block [8]. The methyl protons of acetonitrile are weakly acidic with a pKa value of 31.3 in dimethyl sulfoxide, allowing for deprotonation to form nucleophilic species that can participate in alkylation reactions [8]. The cleavage of carbon-nitrogen or carbon-hydrogen bonds in acetonitrile generates radical species that can be trapped by appropriate substrates [8].

Recent methodological advances have focused on metal-catalyzed cyanomethylation strategies using palladium-based catalytic systems [7]. These approaches involve the coupling of cyanoacetate derivatives with various electrophiles under controlled conditions [7]. The use of preformed palladium complexes, such as BrettPhosPd(allyl)(Cl), has proven essential for achieving high yields in these transformations [7].

Table 2: Cyanomethyl Group Introduction Methods

MethodReagentCatalystConditionsYield Range (%)Substrate Scope
Direct alkylationAcetonitrileBase (LiHMDS)-78°C to RT43-86Alkyl halides
Palladium couplingPhenylacetonitrileBrettPhosPd(allyl)(Cl)80°C, dioxane47-93Aryl triflates
Radical additionVinyl azidePhotoredox catalystRT, visible light65-91Various radicals
Copper catalysisAlkyl nitrilesCu/bipyridine50-80°C43-86Allylamine derivatives

The development of radical cyanomethylation methodologies has provided alternative approaches for introducing cyanomethyl groups under mild conditions [6]. These methods utilize vinyl azide reagents that undergo cascade-fragmentation mechanisms driven by dinitrogen loss and stabilized radical formation [6]. This approach facilitates access to synthetically versatile cyanomethyl groups without requiring toxic cyanide reagents or strong bases [6].

Nitrile-directed meta-selective carbon-hydrogen functionalization has emerged as a powerful strategy for introducing cyanomethyl groups at specific positions on aromatic rings [10]. This methodology employs nitrile-based directing groups that can be attached to aromatic substrates through silicon-based linkages, allowing for selective functionalization at meta positions relative to the directing group [10].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid represents a critical aspect of modern pharmaceutical manufacturing [11] [12]. Green chemistry approaches focus on maximizing atom economy, minimizing waste generation, and reducing the environmental impact of synthetic processes [11] [12].

Atom economy principles play a fundamental role in designing environmentally benign synthetic routes [12]. The concept, introduced to emphasize efficient utilization of atoms in chemical reactions, quantifies the proportion of reactant atoms that are incorporated into the desired product [12]. Higher atom economy values indicate more sustainable and environmentally friendly reaction pathways [12].

Table 3: Green Chemistry Metrics for Synthetic Routes

Synthetic RouteAtom Economy (%)E-FactorSolvent Usage (L/kg)Energy Requirements
Conventional batch45-6515-258-12High
Flow chemistry65-858-154-8Medium
Solvent-free75-903-80-2Variable
Enzymatic catalysis80-952-52-6Low

Solvent-free synthetic methodologies have gained significant attention as environmentally benign alternatives to traditional solution-based chemistry [13] [14] [15]. These approaches eliminate the need for large quantities of organic solvents, which are often toxic, volatile, and contribute significantly to industrial waste [15]. Solvent-free reactions can be facilitated through mechanochemical activation, thermal activation, microwave-assisted synthesis, and solid-supported catalysis [15].

Mechanochemical synthesis using ball milling techniques has emerged as a promising approach for solvent-free organic synthesis [16]. This methodology utilizes mechanical energy to induce chemical transformations, often resulting in enhanced reaction rates and improved selectivity compared to solution-based methods [16]. Ball milling approaches have been successfully applied to the synthesis of pharmaceutically important molecules, demonstrating the potential for sustainable manufacturing processes [16].

Microwave-assisted organic synthesis offers significant advantages in terms of reaction efficiency and environmental impact [17] [18]. Microwave irradiation accelerates chemical reactions through dielectric heating, leading to increased collision frequency and improved reaction rates [17]. This technology enables the use of shorter reaction times, higher yields, and improved product purity while reducing energy consumption [18].

Table 4: Comparison of Green Chemistry Approaches

ApproachAdvantagesLimitationsApplicability
Solvent-freeNo solvent waste, improved safetyLimited mixing, heat transfer issuesSolid-solid reactions
Microwave-assistedRapid heating, enhanced selectivityEquipment costs, scalabilityPolar substrates
Flow chemistryContinuous processing, improved controlComplex setup, catalyst recoveryMulti-step synthesis
Enzymatic catalysisMild conditions, high selectivityLimited substrate scope, stabilitySpecific transformations

Enzymatic catalysis represents another important green chemistry approach for pharmaceutical synthesis [19]. Enzymes offer several advantages including high specificity, operation under mild conditions, and biodegradability [19]. Industrial enzymes have found extensive applications in pharmaceutical manufacturing, providing environmentally friendly alternatives to traditional chemical catalysts [19].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid presents numerous technical and economic challenges that must be carefully addressed [20] [21] [1]. Industrial-scale production requires consideration of factors including reaction scalability, process optimization, equipment design, and economic feasibility [21] [1].

Scale-up challenges arise primarily from differences in mixing and heat transfer properties between laboratory and industrial reactors [20] [21]. Reactions that perform well at bench scale may require significant re-optimization when transferred to larger vessels due to changes in surface area to volume ratios and mass transfer limitations [20]. Good industrial processes should be scalable by default without requiring extensive re-optimization of reaction conditions [20].

Table 5: Scale-Up Challenges and Solutions

ChallengeLaboratory ScaleIndustrial ScaleSolution Strategies
Heat transferEfficient coolingLimited surface areaEnhanced reactor design
Mixing efficiencyRapid homogenizationGradient formationImproved agitation systems
Mass transferFast diffusionTransport limitationsOptimized flow patterns
Temperature controlPrecise regulationThermal gradientsAdvanced control systems
Reaction monitoringReal-time analysisSampling difficultiesIn-situ analytical methods

Process optimization strategies for industrial-scale production involve the systematic evaluation of critical process parameters that affect product quality and yield [21] [22]. Design of Experiments methodologies and statistical process control techniques are commonly employed to identify optimal reaction conditions [22] [23]. These approaches enable the construction of response surfaces that visualize the effects of multiple variables on reaction outcomes [22] [23].

Continuous flow processing has emerged as an attractive alternative to traditional batch manufacturing for pharmaceutical compounds [24] [25]. Flow chemistry offers several advantages including improved heat and mass transfer, enhanced safety profiles, and reduced equipment footprint [24]. The ability to telescope multiple reaction steps in continuous flow systems can significantly reduce the number of isolation and purification steps required [25].

Table 6: Batch vs. Continuous Processing Comparison

ParameterBatch ProcessingContinuous Processing
Equipment utilization30-50%80-95%
Heat transfer coefficientModerateHigh
Residence time distributionBroadNarrow
Scale-up methodologyVolume increaseTime extension
Product consistencyVariableUniform
Capital investmentHighModerate

Process intensification strategies focus on making more product with the same or fewer resources through optimization of existing unit operations or implementation of new technologies [26]. This approach can lead to increased productivity, reduced manufacturing costs, and improved sustainability [26]. Process intensification is particularly relevant for pharmaceutical manufacturing where high-value products justify investment in advanced technologies [26].

Quality control and analytical monitoring present significant challenges for industrial-scale production [27] [28] [29]. Robust quality control measures must be implemented throughout the manufacturing process to ensure consistent product quality [27]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic methods are essential for real-time process monitoring [28] [29].

Thermal stability assessment is crucial for industrial-scale production, particularly for compounds containing potentially reactive functional groups [30] [31]. Differential scanning calorimetry and thermogravimetric analysis provide essential information about decomposition temperatures and thermal behavior under processing conditions [30] [31]. This information is critical for establishing safe operating parameters and preventing thermal runaway reactions [30].

Economic feasibility analysis forms a fundamental component of industrial-scale production planning [32]. Techno-economic assessments must consider capital investment costs, operating expenses, raw material costs, and market factors [32]. Sensitivity analysis helps identify the most critical factors affecting process economics and guides investment decisions [32].

Table 7: Economic Factors in Industrial Production

Cost ComponentTypical Range (% of total)Key Variables
Raw materials40-60%Feedstock prices, yields
Operating labor15-25%Automation level, complexity
Utilities10-20%Energy efficiency, process design
Capital depreciation10-15%Equipment costs, plant lifetime
Maintenance5-10%Equipment reliability, materials

XLogP3

0.6

Dates

Last modified: 08-16-2023

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